molecular formula C14H11ClO3S B1615733 Cliprofen CAS No. 51022-75-4

Cliprofen

Cat. No. B1615733
CAS RN: 51022-75-4
M. Wt: 294.8 g/mol
InChI Key: NLGUJWNOGYWZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04035376

Procedure details

A mixture of 29.7 parts of diethyl 2-[3-chloro-4-(2-thenoyl)phenyl]-2-methylmalonate and 200 parts of sodium hydroxide solution 5% is stirred and refluxed for 5 hours. The reaction mixture is cooled and washed twice with 80 parts of benzene. The aqueous phase is acidified with concentrated hydrochloric acid solution and the product is extracted with chloroform. The extract is dried, filtered and evaporated. The oily residue is dissolved in 160 parts of ether. This solution is stirred with activated charcoal, filtered and evaporated. The oily residue is purified by column-chromatography, using a mixture of chloroform and 5% of methanol. The pure fractions are collected and the solvent is evaporated. The oily residue which solidifies on standing, is triturated in a mixture of benzene and petroleumether, yielding 3-chloro-4-(2-thenoyl)hydratropic acid; mp. 82.5° C; also named 3-chloro-4-(2-thenoyl)-α-methyl-phenylacetic acid.
[Compound]
Name
29.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethyl 2-[3-chloro-4-(2-thenoyl)phenyl]-2-methylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:15](C)([C:21](OCC)=O)[C:16]([O:18]CC)=[O:17])[CH:5]=[CH:6][C:7]=1[C:8](=[O:14])[C:9]1[S:13][CH:12]=[CH:11][CH:10]=1.[OH-].[Na+]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[C:8](=[O:14])[C:9]1[S:13][CH:12]=[CH:11][CH:10]=1)[CH:15]([CH3:21])[C:16]([OH:18])=[O:17] |f:1.2|

Inputs

Step One
Name
29.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
diethyl 2-[3-chloro-4-(2-thenoyl)phenyl]-2-methylmalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1C(C1=CC=CS1)=O)C(C(=O)OCC)(C(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
WASH
Type
WASH
Details
washed twice with 80 parts of benzene
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The extract is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in 160 parts of ether
STIRRING
Type
STIRRING
Details
This solution is stirred with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue is purified by column-chromatography
ADDITION
Type
ADDITION
Details
a mixture of chloroform and 5% of methanol
CUSTOM
Type
CUSTOM
Details
The pure fractions are collected
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
is triturated in a mixture of benzene and petroleumether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(C(=O)O)C)C=CC1C(C1=CC=CS1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.